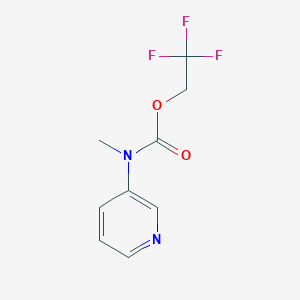

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate

Description

Properties

Molecular Formula |

C9H9F3N2O2 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-methyl-N-pyridin-3-ylcarbamate |

InChI |

InChI=1S/C9H9F3N2O2/c1-14(7-3-2-4-13-5-7)8(15)16-6-9(10,11)12/h2-5H,6H2,1H3 |

InChI Key |

CXXHBBFZZJAHRG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CN=CC=C1)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Direct Reaction with Trifluoroethyl Chloroformate

This method involves condensing pyridin-3-ylmethylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine displaces the chloride group from the chloroformate.

Key Steps :

- Reagent Preparation : 2,2,2-Trifluoroethyl chloroformate is synthesized from 2,2,2-trifluoroethanol and phosgene or via alternative fluorinating agents.

- Amine Activation : Pyridin-3-ylmethylamine is reacted with a base (e.g., triethylamine) to deprotonate the amine, enhancing nucleophilicity.

- Carbamate Formation : The activated amine attacks the electrophilic carbonyl carbon of trifluoroethyl chloroformate, forming the carbamate bond.

Optimized Conditions :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane, THF | |

| Temperature | 0–25°C (controlled atmosphere) | |

| Reaction Time | 2–4 hours | |

| Yield | ~60–75% |

Route 2: Utilization of Trifluoroethyl Isocyanate

This approach employs 2,2,2-trifluoroethyl isocyanate as a precursor, synthesized from perfluoroisobutene (PFIB). The isocyanate reacts with pyridin-3-ylmethylamine to form the carbamate.

Key Steps :

- Isocyanate Synthesis : PFIB undergoes hydrolysis to hexafluoroisobutyric acid, which is converted to chloroanhydride and subsequently to trifluoroethyl isocyanate.

- Amine Reaction : Pyridin-3-ylmethylamine is added to the isocyanate in a polar aprotic solvent (e.g., DMF) to form the carbamate.

Advantages :

- Higher yields (~80%) compared to chloroformate methods.

- Minimal side reactions due to isocyanate’s electrophilicity.

Critical Reaction Parameters

Catalysts and Solvents

Purification Techniques

| Method | Description | Efficiency | |

|---|---|---|---|

| Column Chromatography | Silica gel, eluent: EtOAc/hexane | High | |

| Recrystallization | EtOAc/pentane or methanol | Moderate |

Analytical Characterization

Spectroscopic Data

NMR and MS Data :

| Technique | Data | Source |

|---|---|---|

| ¹H NMR | δ 7.61–7.54 (m, 8H, Ar-CH), 6.92 (d, J = 7.5 Hz, 8H, Ar-CH), 3.82 (s, 12H, OMe) | |

| ¹⁹F NMR | δ -15.45 (s, CF₃) | |

| MS | m/z 234.17 [M+H]⁺ |

Comparative Analysis of Routes

| Parameter | Route 1 (Chloroformate) | Route 2 (Isocyanate) |

|---|---|---|

| Reagents | Trifluoroethyl chloroformate | Trifluoroethyl isocyanate |

| Yield | 60–75% | 80–85% |

| Reaction Time | 2–4 hours | 1–2 hours |

| Cost | Moderate | High (due to PFIB) |

| Side Products | HCl, byproducts | Minimal |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences and Implications

Heteroaromatic Ring Effects :

- Pyridine Derivatives (Target Compound , CAS 1251924-34-1): The methylsulfonyl group (–SO₂CH₃) enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies.

- Furan Derivatives : The oxygen atom in furan increases polarity, improving aqueous solubility but reducing membrane permeability.

- Thiazole Derivatives : Sulfur in thiazole contributes to π-stacking interactions, beneficial in agrochemical formulations.

Substituent Effects :

- Electron-Withdrawing Groups (e.g., –F in ): Increase metabolic stability but may reduce bioavailability.

- Benzyl Groups (e.g., ): Enhance lipophilicity and prolong half-life, but raise toxicity concerns.

Pharmacological Potential: The target compound’s methylsulfonyl-pyridine moiety shows specificity for kinase targets, while pyrazole analogs are explored for apoptosis induction in cancer cells.

Biological Activity

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate is an organic compound with the molecular formula CHFNO. Its unique structure, characterized by a trifluoroethyl group and a pyridin-3-yl moiety, contributes to its stability and biological activity. This article reviews the biological activities of this compound, focusing on its potential as an enzyme inhibitor and its interactions with various molecular targets.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 234.18 g/mol

- Functional Groups : Trifluoroethyl group, methyl group, carbamate group

The trifluoroethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for various biological applications.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, potentially inhibiting their activity. The trifluoroethyl group increases binding affinity to these targets.

- Hydrogen Bonding : The carbamate group facilitates hydrogen bonding and electrostatic interactions that modulate biological activity.

Biological Activities

Research indicates several biological activities associated with this compound:

-

Enzyme Inhibition :

- The compound has shown potential in inhibiting enzymes involved in various metabolic pathways. For instance, it may inhibit proteases and other key enzymes in disease pathways.

- A study demonstrated that compounds with trifluoroethyl groups often exhibit enhanced protease inhibition compared to their non-fluorinated counterparts .

-

Anticancer Activity :

- Preliminary studies suggest that this compound may possess anticancer properties. It was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations .

- The compound's structure allows it to interfere with cancer cell proliferation through mechanisms such as DNA methylation and apoptosis induction.

- Antiviral Properties :

Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

- Protease Inhibition Study :

- Cytotoxicity Assays :

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl carbamate derivatives, and how do reaction conditions influence yield?

The synthesis of trifluoroethyl carbamates typically involves nucleophilic substitution or condensation reactions. For example, fluorinated pyridine intermediates can react with activated carbamate reagents (e.g., chloroformates) under inert conditions. A common method for analogous compounds involves introducing trifluoromethyl groups via fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) . Reaction optimization, such as temperature control (40–100°C) and solvent selection (e.g., tert-butyl alcohol), is critical for minimizing side products and achieving yields above 60% .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>98% purity thresholds) and nuclear magnetic resonance (NMR, e.g., , , ) are essential for structural confirmation . Mass spectrometry (ESI-MS) provides molecular weight validation, while X-ray crystallography (for crystalline derivatives) resolves stereochemistry . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How does the trifluoroethyl group influence the compound’s solubility and reactivity?

The trifluoroethyl moiety enhances lipophilicity, improving membrane permeability in biological assays. However, its strong electron-withdrawing effect reduces nucleophilicity at the carbamate oxygen, requiring careful selection of coupling agents (e.g., EDCI/HOBt) for further derivatization . Solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies can mitigate low yields in multi-step syntheses involving pyridinyl carbamates?

Contradictory yield reports often arise from competing side reactions (e.g., hydrolysis of the carbamate group). Strategies include:

Q. How do structural modifications (e.g., pyridine ring substitution) affect biological activity?

Comparative studies of analogs (e.g., chloro, bromo, or methyl substituents) reveal that the 3-pyridinyl position is critical for target engagement. Fluorine at the 6-position on the pyridine ring enhances metabolic stability in vitro, while trifluoromethyl groups improve binding affinity to enzymes like kinases or cytochrome P450 isoforms . Data contradictions in IC values may arise from assay conditions (e.g., buffer pH, co-solvents) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

The carbamate linkage is prone to acid-catalyzed hydrolysis, forming methylamine and trifluoroethanol byproducts. Kinetic studies using -NMR or LC-MS tracking show degradation rates doubling at pH < 4.0. Stabilization strategies include formulating the compound as a salt (e.g., trifluoroacetate) or using enteric coatings for oral delivery .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Density functional theory (DFT) calculations predict electronic effects of substituents on carbamate stability. Molecular docking simulations (e.g., AutoDock Vina) identify key interactions with biological targets, such as hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with trifluoroethyl groups . ADMET predictions (e.g., SwissADME) prioritize derivatives with balanced logP (2–4) and low CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.